molecular formula C20H24N2O2 B11560738 4-Methyl-N'-[(E)-[2-(pentyloxy)phenyl]methylidene]benzohydrazide

4-Methyl-N'-[(E)-[2-(pentyloxy)phenyl]methylidene]benzohydrazide

Cat. No.: B11560738
M. Wt: 324.4 g/mol
InChI Key: MBBZAGFNXZFNSL-RCCKNPSSSA-N
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Description

4-Methyl-N’-[(E)-[2-(pentyloxy)phenyl]methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazone linkage between a benzohydrazide moiety and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N’-[(E)-[2-(pentyloxy)phenyl]methylidene]benzohydrazide typically involves the condensation reaction between 4-methylbenzohydrazide and 2-(pentyloxy)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N’-[(E)-[2-(pentyloxy)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide and aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may regenerate the starting materials or produce reduced derivatives.

Scientific Research Applications

4-Methyl-N’-[(E)-[2-(pentyloxy)phenyl]methylidene]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Methyl-N’-[(E)-[2-(pentyloxy)phenyl]methylidene]benzohydrazide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazone linkage can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N’-[(E)-[2-(pentyloxy)phenyl]methylidene]benzohydrazide is unique due to the presence of the pentyloxy substituent, which can influence its chemical reactivity and interactions with other molecules. This structural feature may confer specific properties that are advantageous in certain applications, such as increased lipophilicity or altered binding characteristics.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

4-methyl-N-[(E)-(2-pentoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C20H24N2O2/c1-3-4-7-14-24-19-9-6-5-8-18(19)15-21-22-20(23)17-12-10-16(2)11-13-17/h5-6,8-13,15H,3-4,7,14H2,1-2H3,(H,22,23)/b21-15+

InChI Key

MBBZAGFNXZFNSL-RCCKNPSSSA-N

Isomeric SMILES

CCCCCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCCCCOC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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